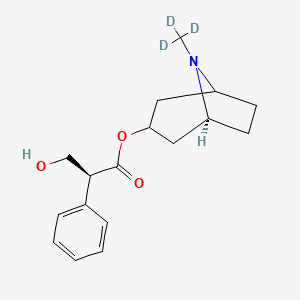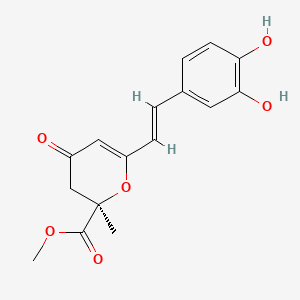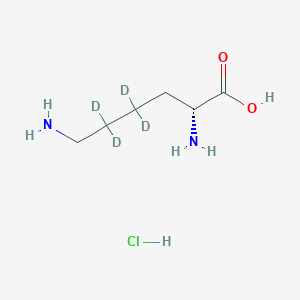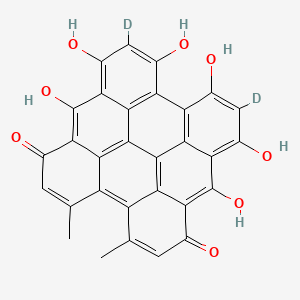
N-Arachidonyldopamine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Arachidonyldopamine-d8 is a deuterium-labeled analog of N-Arachidonyldopamine, an endocannabinoid that acts as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . This compound is used primarily in scientific research to study the biological and chemical properties of N-Arachidonyldopamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonyldopamine-d8 involves the incorporation of deuterium atoms into the N-Arachidonyldopamine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of Deuterated Precursors: Deuterated fatty acids and dopamine are prepared using deuterated reagents.
Coupling Reaction: The deuterated fatty acid is coupled with deuterated dopamine under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Arachidonyldopamine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Arachidonyldopamine-d8 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard for the quantification of N-Arachidonyldopamine in analytical chemistry.
Industry: The compound is used in the development of novel therapeutic strategies and drug formulations.
Mecanismo De Acción
N-Arachidonyldopamine-d8 exerts its effects by acting as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . The molecular targets and pathways involved include:
Cannabinoid Receptor 1: Activation of this receptor modulates various physiological processes, including pain perception and inflammation.
Transient Receptor Potential Vanilloid 1 Ion Channel: Activation of this ion channel leads to the modulation of pain and temperature sensation.
Comparación Con Compuestos Similares
N-Arachidonyldopamine-d8 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
N-Arachidonyldopamine: The non-deuterated analog that shares similar biological activities.
N-Docosahexaenoyl Dopamine: Another N-acyl dopamine with similar receptor interactions.
N-Oleoyldopamine: A related compound with distinct fatty acid chains and biological activities.
This compound stands out due to its use in precise quantification and analytical studies, providing valuable insights into the biological and chemical properties of N-Arachidonyldopamine.
Propiedades
Fórmula molecular |
C28H41NO3 |
|---|---|
Peso molecular |
447.7 g/mol |
Nombre IUPAC |
(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D |
Clave InChI |
MVVPIAAVGAWJNQ-VLPMGVFDSA-N |
SMILES isomérico |
[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)
![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)



![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)





![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

